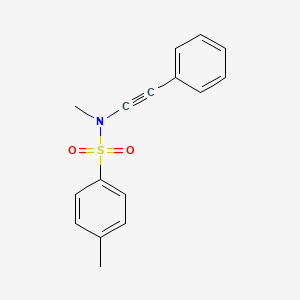![molecular formula C13H13NO2 B12828599 Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
Spiro[cyclohexane-1,3'-indoline]-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,3’-indoline]-2,3-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety through a spiro carbon. This compound is notable for its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds, displaying a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Spiro[cyclohexane-1,3’-indoline]-2,3-dione involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is typically carried out in acetic acid at room temperature using a stoichiometric amount of manganese(III) acetate. The reaction proceeds via a formal 5-exo-trig cyclization, yielding the desired spiroindolinediones in good to high yields .
Industrial Production Methods
Industrial production methods for Spiro[cyclohexane-1,3’-indoline]-2,3-dione often involve scalable oxidation processes. These methods utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of solid acid/ionic liquid catalyst systems, such as Amberlyst-15/[Emim]Cl, has been explored to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-indoline]-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative cyclization reactions.
Reduction: It can be reduced under specific conditions to yield different spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Spiro[cyclohexane-1,3’-indoline]-2,3-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Spiro[cyclohexane-1,3’-indoline]-2,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds are structurally similar but differ in the oxidation state of the indoline moiety.
Spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones: These compounds have a different ring fusion pattern, leading to distinct chemical properties
Uniqueness
Spiro[cyclohexane-1,3’-indoline]-2,3-dione stands out due to its high diastereoselectivity and enantioselectivity in synthetic reactions. Its broad spectrum of biological activities and versatility in chemical synthesis make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
spiro[1,2-dihydroindole-3,3'-cyclohexane]-1',2'-dione |
InChI |
InChI=1S/C13H13NO2/c15-11-6-3-7-13(12(11)16)8-14-10-5-2-1-4-9(10)13/h1-2,4-5,14H,3,6-8H2 |
InChI Key |
WDWHVAXCBOXQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=O)C2(C1)CNC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)



![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)





